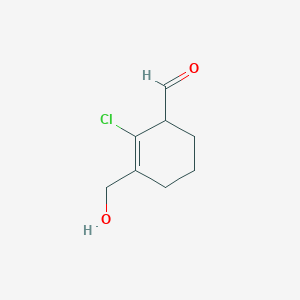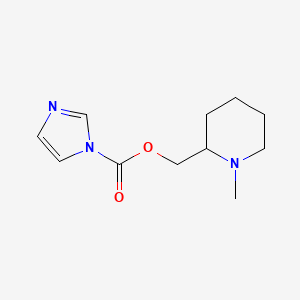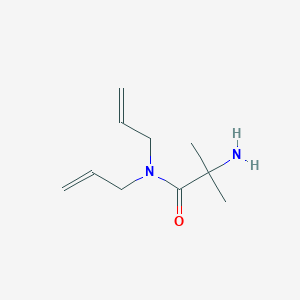
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine is a chiral compound featuring a cyclopentane ring substituted with an imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and imidazole.
Formation of Intermediate: Cyclopentanone undergoes a reductive amination with imidazole in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral chromatography or enzymatic methods to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reductive Amination: Utilizing flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly produce the (1R,2R) enantiomer, thus bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the imidazole ring using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the role of imidazole-containing compounds in biological systems.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine involves:
Molecular Targets: The compound interacts with enzymes and receptors that have binding sites for imidazole derivatives.
Pathways Involved: It may modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(1H-Imidazol-4-yl)cyclopentanamine: The enantiomer of the compound with different stereochemistry.
2-(1H-Imidazol-4-yl)cyclopentanol: A structurally similar compound with a hydroxyl group instead of an amino group.
2-(1H-Imidazol-4-yl)cyclopentanone: A ketone derivative of the compound.
Uniqueness
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and structurally similar compounds.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1R,2R)-2-(1H-imidazol-5-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C8H13N3/c9-7-3-1-2-6(7)8-4-10-5-11-8/h4-7H,1-3,9H2,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
MUHUWRJWVGDFJX-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C2=CN=CN2 |
Canonical SMILES |
C1CC(C(C1)N)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


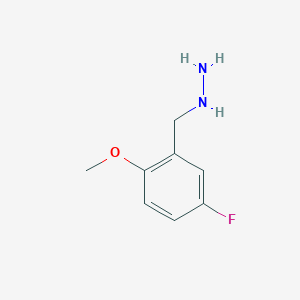
![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
![ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate](/img/structure/B12821531.png)
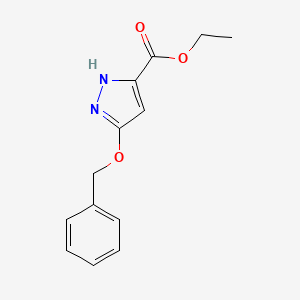
![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
